(3,4-Dimethylthieno[2,3-b]thiophen-2-yl)methanol
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Overview
Description
(3,4-Dimethylthieno[2,3-b]thiophen-2-yl)methanol is a heterocyclic compound featuring a fused ring system composed of thiophene units. This compound is known for its unique structural properties, which make it a valuable candidate in various scientific and industrial applications. Its molecular formula is C9H10OS2, and it has a molecular weight of 198.3 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dimethylthieno[2,3-b]thiophen-2-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethylthiophene with formaldehyde in the presence of a catalyst to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various electrophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Functionalized derivatives with different substituents.
Scientific Research Applications
(3,4-Dimethylthieno[2,3-b]thiophen-2-yl)methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3,4-Dimethylthieno[2,3-b]thiophen-2-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In the context of organic electronics, the compound’s conjugated structure facilitates efficient charge transport, making it suitable for use in semiconductors and photovoltaic devices .
Comparison with Similar Compounds
Thieno[2,3-b]thiophene: A related compound with similar structural features but lacking the methyl groups.
Thieno[3,4-b]thiophene: Another isomer with a different arrangement of the thiophene rings.
Uniqueness: (3,4-Dimethylthieno[2,3-b]thiophen-2-yl)methanol stands out due to the presence of methyl groups, which can influence its chemical reactivity and physical properties. These modifications can enhance its solubility, stability, and overall performance in various applications .
Properties
IUPAC Name |
(3,4-dimethylthieno[2,3-b]thiophen-5-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10OS2/c1-5-4-11-9-8(5)6(2)7(3-10)12-9/h4,10H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNHLFCDQQFNBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1C(=C(S2)CO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381125 |
Source
|
Record name | (3,4-Dimethylthieno[2,3-b]thiophen-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175202-60-5 |
Source
|
Record name | 3,4-Dimethylthieno[2,3-b]thiophene-2-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175202-60-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,4-Dimethylthieno[2,3-b]thiophen-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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